molecular formula C9H10N2O4 B1606613 N-(2-hydroxyethyl)-3-nitrobenzamide CAS No. 7399-69-1

N-(2-hydroxyethyl)-3-nitrobenzamide

Cat. No.: B1606613
CAS No.: 7399-69-1
M. Wt: 210.19 g/mol
InChI Key: OXWSGQUZWFJATM-UHFFFAOYSA-N
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Description

Significance of Benzamide (B126) Scaffolds in Drug Discovery and Development

The benzamide scaffold is a privileged structure in medicinal chemistry and drug discovery. researchgate.netnih.gov This is due to its versatile binding properties, including the ability to form hydrogen bonds and engage in π-π stacking and hydrophobic interactions, which allow benzamide-containing molecules to bind effectively with a variety of biological macromolecules. nih.gov

Benzamide and its derivatives are integral to numerous compounds with a wide array of pharmacological and biological applications. researchgate.net Researchers have successfully synthesized and identified benzamide derivatives with significant potential as:

Antimicrobial agents researchgate.netnih.gov

Anticancer agents researchgate.netmdpi.comnih.gov

Anti-inflammatory agents researchgate.netmdpi.com

Antifungal agents researchgate.netmdpi.com

Carbonic anhydrase inhibitors researchgate.net

Cholinesterase inhibitors researchgate.net

PARP-1 inhibitors nih.gov

The structural versatility of the benzamide moiety allows for the creation of large libraries of compounds for screening, leading to the discovery of potent therapeutic candidates. For instance, the incorporation of a benzamide group into other heterocyclic structures, like pyrazole (B372694) or benzoxazole, has been explored to develop inhibitors of enzymes crucial in tumor progression, such as c-Met kinase and cyclooxygenase 2 (COX-2). researchgate.netmdpi.com

Overview of the N-(2-hydroxyethyl)-3-nitrobenzamide Structural Motif

This compound is a distinct chemical entity characterized by a specific arrangement of functional groups. sigmaaldrich.comnih.gov The core of the molecule is a benzamide ring, which is substituted at the nitrogen atom and on the benzene (B151609) ring.

The key structural features are:

A Benzamide Core: This consists of a benzene ring attached to an amide functional group (-C(=O)N-).

A Nitro Group: A nitro group (-NO2) is attached to the third carbon (meta position) of the benzene ring relative to the amide group.

A Hydroxyethyl (B10761427) Group: An N-substituted 2-hydroxyethyl group (-CH2CH2OH) is attached to the nitrogen atom of the amide.

Below are the key chemical properties of this compound.

PropertyValue
CAS Number 7399-69-1 sigmaaldrich.compharmint.net
Molecular Formula C₉H₁₀N₂O₄ sigmaaldrich.comnih.gov
Molecular Weight 210.191 g/mol sigmaaldrich.com
MDL Number MFCD00458986 sigmaaldrich.com

This data is compiled from publicly available chemical databases.

Research Trajectory and Evolution within Nitrobenzamide Derivatives

The research into nitrobenzamide derivatives has been a dynamic field, evolving to explore a range of potential therapeutic applications. The presence of the nitro group, a strong electron-withdrawing group, significantly influences the electronic properties of the molecule and its potential biological interactions. mdpi.com

Initial studies often focus on the synthesis of novel derivatives and screening them for a broad spectrum of activities. For example, various series of nitrobenzamide derivatives have been synthesized and evaluated for their antimicrobial properties against both bacteria and fungi. nih.govresearchgate.netijpbs.com In some cases, these derivatives have shown potent activity against drug-resistant microbial strains. nih.gov

More recently, research has become more targeted. For instance, nitrobenzamide-containing compounds have been investigated as potential anticancer agents. nih.gov The strategic inclusion of the nitro group is explored in drug design to enhance bioactivity. mdpi.com Researchers have synthesized hybrid molecules linking nitrobenzoyl chloride with other pharmacologically relevant moieties to create novel compounds with potential therapeutic uses. mdpi.com The evolution of this research involves optimizing the structure to improve potency and selectivity for specific biological targets, such as the PARP-1 enzyme, which is crucial in DNA damage repair and a promising target in cancer therapy. nih.gov

The table below highlights the research evolution by showcasing various substituted benzamide derivatives and their investigated biological activities.

Derivative ClassSubstitution PatternInvestigated ActivityReference
N-phenylbenzamidesN-(2-hydroxy-4-nitrophenyl)benzamideAntimicrobial nih.gov
PhenylacetamidesN-(2-hydroxy-5-nitrophenyl)acetamideAntimicrobial nih.gov
Benzamide DerivativesContaining benzamidophenyl scaffoldsAnticancer (PARP-1 inhibition) nih.gov
Nitrobenzamide DerivativesSchiff bases of 4-nitrobenzamideAntimicrobial researchgate.netijpbs.com
Nitrobenzamide HybridsN-(3-chlorophenethyl)-4-nitrobenzamideSynthetic intermediate for bioactive molecules mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-hydroxyethyl)-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c12-5-4-10-9(13)7-2-1-3-8(6-7)11(14)15/h1-3,6,12H,4-5H2,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXWSGQUZWFJATM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90288158
Record name N-(2-hydroxyethyl)-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90288158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7399-69-1
Record name 7399-69-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54395
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-hydroxyethyl)-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90288158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N 2 Hydroxyethyl 3 Nitrobenzamide and Analogous Compounds

Strategies for Amide Bond Formation Involving Nitrobenzoic Acid Derivatives

The core of synthesizing N-(2-hydroxyethyl)-3-nitrobenzamide is the creation of an amide linkage between a 3-nitrobenzoic acid derivative and 2-aminoethanol (ethanolamine). This can be achieved through several methods that activate the carboxylic acid for nucleophilic attack by the amine.

A robust and traditional method for forming amide bonds is the conversion of the carboxylic acid to a more reactive acyl chloride. Thionyl chloride (SOCl₂) is a common reagent for this transformation. The reaction mechanism involves the nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. This intermediate then collapses, releasing sulfur dioxide and a chloride ion, to form the highly electrophilic 3-nitrobenzoyl chloride.

This acyl chloride intermediate is not typically isolated but is reacted in situ with an aminoalcohol, such as 2-aminoethanol. The amine's nitrogen atom acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to yield the final amide product, this compound. A base, such as triethylamine or pyridine, is often added to neutralize the hydrochloric acid byproduct. This method is efficient and has been successfully applied under solvent-free conditions for the synthesis of other substituted benzamides, often resulting in high yields and shorter reaction times researchgate.netsemanticscholar.orgresearchgate.net.

General Reaction Scheme:

Activation: 3-Nitrobenzoic Acid + SOCl₂ → 3-Nitrobenzoyl Chloride + SO₂ + HCl

Coupling: 3-Nitrobenzoyl Chloride + 2-Aminoethanol → this compound + HCl

While the thionyl chloride method is effective, its harsh conditions and the generation of corrosive HCl can be undesirable for sensitive substrates. Modern organic synthesis employs a variety of milder coupling reagents that facilitate amide bond formation under more controlled conditions. These reagents work by activating the carboxylic acid to form an active ester or a similar intermediate that is highly reactive towards amines.

Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are widely used peptide.com. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. The amine then attacks this intermediate to form the amide. The byproduct of DCC, dicyclohexylurea, is insoluble in most organic solvents and can be removed by filtration peptide.com. A water-soluble alternative, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is often used to simplify purification iris-biotech.de. To minimize side reactions and racemization (especially in peptide synthesis), additives like 1-Hydroxybenzotriazole (HOBt) are often included peptide.commerckmillipore.com.

Phosphonium Salts: Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly efficient peptide.comsigmaaldrich.com. They generate activated OBt esters in situ, which then react cleanly with the amine. These reagents are particularly useful for difficult couplings involving sterically hindered amino acids merckmillipore.comluxembourg-bio.com.

Uronium/Aminium Salts: This class includes reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) iris-biotech.demerckmillipore.comsigmaaldrich.com. HATU is known for its high reactivity, owing to the formation of a more reactive OAt ester merckmillipore.com. COMU is a newer generation reagent that offers high reactivity and stability, with byproducts that are water-soluble, facilitating easier workup iris-biotech.demerckmillipore.com.

Reagent ClassExamplesMechanism/AdvantagesByproducts
Acid Halide FormingThionyl Chloride (SOCl₂)Forms a highly reactive acyl chloride intermediate. High yields.SO₂, HCl
CarbodiimidesDCC, DIC, EDCForms O-acylisourea intermediate. Milder than SOCl₂.Substituted ureas (e.g., DCU)
Phosphonium SaltsBOP, PyBOPForms highly reactive OBt esters. Good for hindered couplings.Hexamethylphosphoramide (from BOP)
Uronium/Aminium SaltsHBTU, HATU, COMUForms highly reactive activated esters (OBt, OAt). Fast reactions.Tetramethylurea

Introduction and Modification of the Nitro Group in Aromatic Amides

The nitro group is a critical functional group in this compound and serves as a synthetic handle for further molecular modifications.

The introduction of a nitro group onto an aromatic ring is typically achieved through electrophilic aromatic substitution. The most common method involves using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) researchgate.net. The sulfuric acid protonates the nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. While it is more common to start the synthesis from 3-nitrobenzoic acid, direct nitration of a pre-formed benzamide (B126) is also possible, although it may lead to issues with regioselectivity and side reactions depending on the other substituents present.

The primary chemical modification of the aromatic nitro group is its reduction to an amine (amino group, -NH₂). This transformation is fundamental in synthetic chemistry as it opens up a vast array of subsequent functionalization possibilities acs.org. Several methods are available for this reduction, offering varying degrees of chemoselectivity.

Catalytic Hydrogenation: This is a widely used method involving hydrogen gas (H₂) and a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni) on a carbon support. It is generally clean and high-yielding.

Metal-Acid Systems: Classic methods include the use of metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of an acid, such as hydrochloric acid (HCl).

Hydride Reagents: The combination of trichlorosilane (HSiCl₃) and a tertiary amine provides a metal-free method for reducing nitro groups to amines with high chemoselectivity, tolerating many other functional groups nih.govrsc.orgorganic-chemistry.org.

Hydrazine Hydrate: In the presence of a catalyst like Raney nickel or zinc, hydrazine hydrate can selectively reduce aromatic nitro groups researchgate.net.

The resulting N-(2-hydroxyethyl)-3-aminobenzamide is a versatile intermediate that can undergo further reactions, such as diazotization or acylation.

Synthesis of Related Hydroxyethylated Benzamide Derivatives

The synthesis of analogs of this compound can be achieved by introducing or modifying substituents on either the benzamide core or the N-alkyl chain.

Introducing a hydroxyl group onto the aromatic ring of a benzamide can be accomplished through copper-catalyzed hydroxylation reactions. This approach is particularly useful for the synthesis of phenolic benzamide derivatives from aryl halide precursors. Research has shown that catalytic amounts of copper complexes can effectively hydroxylate (hetero)aryl halides to yield phenols organic-chemistry.orgresearchgate.net.

The reaction typically involves a copper(I) or copper(II) salt, a specific ligand, a base, and a source of the hydroxyl group. Ligands play a crucial role in stabilizing the copper catalyst and facilitating the reaction. Hydroxypicolinamide ligands and N,N'-bis(4-hydroxyl-2,6-dimethylphenyl)oxalamide (BHMPO) have been shown to be effective in these transformations organic-chemistry.orgresearchgate.netfigshare.com. The reaction conditions, including the choice of solvent, base (e.g., KOH, LiOH), and temperature, can be tuned to accommodate a wide range of substrates, including electron-rich and electron-deficient aryl halides organic-chemistry.orgfigshare.com. This methodology allows for the conversion of, for example, a bromo-substituted N-(2-hydroxyethyl)benzamide into its corresponding hydroxy-substituted analog.

Catalyst SystemTypical SubstrateKey FeaturesReference
Cu(acac)₂ / BHMPO(Hetero)aryl Chlorides, Bromides, IodidesMild conditions, broad substrate scope, scalable. organic-chemistry.orgresearchgate.net
Cu-MPBS / Cu-HMPSAryl Bromides, Iodides, Activated ChloridesHigh reactivity and purity, wide functional group tolerance. figshare.com
Copper(II) complex with N4 ligandArenesDirect hydroxylation using H₂O₂ as a green oxidant. colab.ws

Reductive alkylation, also known as reductive amination, is a powerful method for forming C-N bonds and is primarily used to synthesize substituted amines from an amine and a carbonyl compound (aldehyde or ketone) via an imine intermediate. While this compound is a secondary amide, strategies related to alkylation can be applied to its derivatives.

For instance, if the nitro group is first reduced to an amine, the resulting 3-amino-N-(2-hydroxyethyl)benzamide can undergo reductive alkylation. Reacting this primary aromatic amine with an aldehyde or ketone would form a Schiff base (imine), which can then be reduced in situ by a reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) to yield a more complex N-substituted benzamide.

Furthermore, direct alkylation of the amide nitrogen is challenging but possible under specific conditions. For N,N-dialkyl benzamides, direct alkylation at the ortho position of the aromatic ring or at a benzylic position of a substituent has been achieved using strong bases like lithium diisopropylamide (LDA) to deprotonate the substrate, followed by reaction with an electrophile nih.gov. Molybdenum-catalyzed asymmetric allylic alkylation represents a more advanced strategy for introducing complex alkyl groups, particularly for constructing chiral centers acs.orgacs.org. These methods allow for the synthesis of a diverse library of N-substituted benzamide derivatives with varied structural complexity.

Synthetic Route Optimization and Scalability Considerations

The successful transition of a synthetic procedure from a laboratory setting to industrial-scale production necessitates rigorous optimization of the reaction route. For the synthesis of this compound and its analogs, key considerations include maximizing yield and purity, minimizing costs and environmental impact, and ensuring the process is safe, robust, and reproducible. Optimization strategies often focus on the choice of starting materials, coupling agents, reaction conditions, and purification methods.

A common and established method for synthesizing N-substituted 3-nitrobenzamides involves the reaction of 3-nitrobenzoic acid or its activated derivatives with a primary or secondary amine. A typical laboratory-scale approach utilizes the corresponding acid chloride, 3-nitrobenzoyl chloride, which readily reacts with an amine like ethanolamine in a nucleophilic acyl substitution to form the desired amide bond. While effective, this route involves the generation of corrosive HCl as a byproduct and requires the prior synthesis of the acid chloride, often using reagents like thionyl chloride or oxalyl chloride, which adds steps and generates waste. researchgate.net

Modern synthetic optimization aims to improve upon these traditional methods by developing more efficient and sustainable processes. Key areas of focus include the use of catalytic systems, one-pot procedures, and the application of green chemistry principles to reduce waste and energy consumption.

Catalyst and Coupling Reagent Selection

For large-scale applications, the direct amidation of a carboxylic acid with an amine is preferable to the acid chloride route, as it is a more atom-economical process. nih.gov However, this direct condensation is often thermodynamically unfavorable and requires high temperatures, which can lead to side reactions and decomposition of sensitive substrates. nih.gov Consequently, a vast array of coupling reagents and catalysts has been developed to facilitate this transformation under milder conditions. researchgate.net

On an industrial scale, the choice of a coupling reagent is dictated by its efficiency, cost, safety, and the ease of removal of byproducts. researchgate.netsemanticscholar.org For instance, a patented method for producing 4-nitrobenzamide, an analog of the target compound, utilizes a catalytic system comprising boric acid or tetrabutoxytitanium as the catalyst and polyethylene glycol as a co-catalyst to facilitate the condensation of 4-nitrobenzoic acid with ammonia. google.com This approach avoids the use of stoichiometric activating agents, thereby reducing waste and simplifying purification.

The table below summarizes a comparison of different catalytic approaches for analogous amide syntheses, highlighting the drive towards more scalable and efficient processes.

Catalyst/Reagent SystemSubstratesKey AdvantagesRef.
Boric Acid / PEG4-nitrobenzoic acid, AmmoniaCatalytic, avoids stoichiometric activators google.com
Ruthenium ComplexCarboxylic acids, AminesHigh atom economy, uses acetylene for in-situ activation, minimal waste nih.gov
Iodine-Alumina (Microwave)Substituted benzoylthioureasSolvent-free, short reaction times, high yields, simple work-up researchgate.net
Organic Tertiary Bases (e.g., TEA)Carboxylic acid, Carbamoyl chlorideSingle-pot process, energy and time-saving google.com

Process and Condition Optimization

Optimizing reaction parameters such as temperature, solvent, and reaction time is crucial for maximizing yield and minimizing the formation of impurities. google.com For example, a one-pot process for preparing N,N-disubstituted carboxamides found that the reaction time was dependent on the ambient temperature, with higher temperatures leading to shorter reaction times. google.com

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reactions, often leading to higher yields and cleaner product profiles in significantly less time than conventional heating methods. researchgate.net A solvent-free, microwave-irradiated protocol for synthesizing N-substituted benzamides from benzoylthioureas using iodine-alumina demonstrated good to excellent yields in just 10-20 minutes. researchgate.net Such solvent-free and rapid procedures are highly desirable for scalable synthesis as they reduce solvent waste and increase reactor throughput.

Furthermore, statistical methods like the Taguchi orthogonal array can be implemented for systematic yield optimization. This approach was successfully used in the synthesis of N,N-bis-(2-hydroxyethyl)oleamide, allowing for the efficient evaluation of multiple reaction parameters to identify the optimal conditions. scispace.com

A critical aspect of optimization is the identification and mitigation of side reactions. In the synthesis of related complex peptide structures, it was found that the key reductive amination step could lead to epimerization and the formation of imidazolidinone by-products. rsc.org A systematic study allowed for the optimization of reaction conditions to completely abolish the formation of these side-products, ensuring the desired product's purity. rsc.org

Scalability and Green Chemistry Considerations

Scaling up a synthesis requires a shift in focus from mere chemical feasibility to economic and environmental viability. Atom economy is a key metric in this regard, and processes that generate significant amounts of waste are less likely to be commercially viable. nih.gov The development of catalytic amidation reactions that avoid stoichiometric coupling reagents, which generate large amounts of waste, is a primary goal of green chemistry. nih.gov Ruthenium-catalyzed amide synthesis, which uses simple alkynes to activate carboxylic acids in situ, represents a significant step towards this goal, producing only volatile byproducts like acetaldehyde. nih.gov

Structure Activity Relationship Sar and Molecular Design Studies of N 2 Hydroxyethyl 3 Nitrobenzamide Analogs

Impact of Substituent Variations on Biological Potency and Selectivity

The biological profile of N-(2-hydroxyethyl)-3-nitrobenzamide is highly sensitive to chemical modifications. Alterations to the benzene (B151609) ring, the N-linked side chain, or the core amide structure can lead to profound changes in efficacy and target specificity.

Substitutions on the Benzene Ring (e.g., Nitro Group Position and Additional Functionalities)

The placement and nature of substituents on the benzene ring are critical determinants of a molecule's interaction with its biological target. The nitro group (NO2), in particular, is a powerful modulator of electronic properties and can significantly influence a compound's pharmacokinetic profile. mdpi.com

Furthermore, the introduction of other functional groups onto the aromatic ring can refine biological activity. Structure-activity relationship (SAR) studies on various compound series have shown that electron-donating groups, such as a methoxy (B1213986) group (-OCH3), can be more beneficial for certain biological activities than electron-withdrawing groups like halogens or the nitro group itself. nih.gov For example, in a series of betulinic acid derivatives, a 4-methoxy-substituted compound showed significantly higher potency than its 4-nitro-substituted counterpart. nih.gov This suggests that a delicate electronic balance on the phenyl ring is crucial for optimal activity.

Table 1: Impact of Benzene Ring Substitutions on Biological Activity (Illustrative)

Compound/Analog Substitution Pattern Observed Effect on Activity Reference
N-(benzo[d]thiazol-2-yl)-m-nitrobenzamidemeta-Nitro substitutionEnhanced electrostatic interactions mdpi.com
N-(benzo[d]thiazol-2-yl)-o-nitrobenzamideortho-Nitro substitutionPredominance of dispersion forces mdpi.com
Betulinic acid derivative4-Methoxy substitutionIncreased anti-HIV potency nih.gov
Betulinic acid derivative4-Nitro substitutionDecreased anti-HIV potency nih.gov

Modifications to the N-Linked Hydroxyethyl (B10761427) Side Chain

The N-(2-hydroxyethyl) side chain offers multiple avenues for modification to enhance potency and selectivity. The hydroxyl (-OH) group is a key feature, capable of forming crucial hydrogen bonds with biological targets. Altering the length of the alkyl chain, introducing branching, or replacing the hydroxyl group can have significant consequences.

While direct SAR studies on the N-(2-hydroxyethyl) chain of this compound are not extensively detailed in the provided results, general principles of medicinal chemistry suggest that modifications here would heavily influence properties like solubility, lipophilicity, and the ability to form hydrogen bonds. For example, in a series of 1,4-bis(arylsulfonamido)-benzene derivatives, the introduction of various O-linked fragments at a specific position led to a range of activities, with a 2-(4-fluorobenzyloxy) substitution yielding the most potent inhibitor of the Keap1-Nrf2 protein-protein interaction. nih.gov This underscores the importance of the side chain's structure and functionality in optimizing molecular interactions.

Bioisosteric Replacements within the Core Scaffold

Bioisosterism, the strategy of replacing a functional group with another that retains similar physical and chemical properties, is a powerful tool in drug design. cambridgemedchemconsulting.com It can be employed to improve potency, alter selectivity, reduce toxicity, and enhance pharmacokinetic properties. nih.gov

For the this compound scaffold, the central amide bond is a prime candidate for bioisosteric replacement. Amide bonds can be susceptible to hydrolysis by metabolic enzymes. Replacing the amide with a more stable group, such as a 1,2,3-triazole, has been shown to improve the pharmacokinetic profile of dopamine (B1211576) D4 receptor ligands while maintaining high affinity and selectivity. chemrxiv.org Other potential bioisosteres for the amide group include esters, ketones, or various heterocyclic rings, each offering a unique set of properties. cambridgemedchemconsulting.com The nitro group itself can also be replaced by other electron-withdrawing groups like a cyano (-CN) or a trifluoromethyl (-CF3) group to fine-tune the electronic character of the molecule. cambridgemedchemconsulting.com

Table 2: Common Bioisosteric Replacements

Original Group Potential Bioisosteres Potential Advantage Reference
Amide (-CONH-)1,2,3-TriazoleImproved metabolic stability chemrxiv.org
Nitro (-NO2)Cyano (-CN), Trifluoromethyl (-CF3)Modulation of electronic properties cambridgemedchemconsulting.com
PhenylPyridyl, ThiopheneAltered polarity and interactions cambridgemedchemconsulting.com
Hydroxyl (-OH)Fluorine (-F), Methoxy (-OMe)Modified hydrogen bonding and metabolism cambridgemedchemconsulting.com

Conformational Analysis and Identification of Bioactive Conformations

The three-dimensional shape of a molecule is paramount to its ability to bind to a biological target. Conformational analysis aims to identify the low-energy, biologically active conformation of a molecule. For flexible molecules like this compound, which has several rotatable bonds, understanding its preferred shape is crucial for rational drug design.

Pharmacophore Modeling and Ligand-Based Drug Design Principles

In the absence of a known target structure, pharmacophore modeling is an invaluable ligand-based drug design technique. A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to exert a specific biological activity.

For this compound and its analogs, a pharmacophore model would likely include:

An aromatic ring feature corresponding to the benzene ring.

A hydrogen bond acceptor feature from the nitro group's oxygen atoms.

A hydrogen bond donor and acceptor feature from the amide group.

A hydrogen bond donor feature from the terminal hydroxyl group.

The nitro group often acts as a key pharmacophoric element, facilitating interactions with nucleophilic sites in proteins. mdpi.com By mapping these features from a set of active analogs, a predictive 3D pharmacophore model can be generated to screen virtual libraries for new, structurally diverse compounds with the potential for similar biological activity.

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational method that aims to build a mathematical model correlating the chemical structure of a series of compounds with their biological activity. nih.gov These models can then be used to predict the activity of newly designed compounds.

For nitroaromatic compounds, QSAR studies have successfully modeled their toxic and mutagenic effects. mdpi.com Descriptors such as the energy of the lowest unoccupied molecular orbital (ELUMO), the octanol-water partition coefficient (Kow), and charges on the nitro group atoms have been found to be highly relevant. mdpi.com These parameters relate to the compound's ability to accept electrons (a key step in the metabolic activation of nitroaromatics) and its ability to cross cell membranes.

A QSAR model for this compound analogs would involve calculating a range of molecular descriptors for each compound and then using statistical methods, like multiple linear regression, to derive an equation that links these descriptors to the observed biological potency. nih.gov Recent advances in QSAR include 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA), which can provide detailed 3D contour maps indicating where steric bulk or electrostatic charge is favorable or unfavorable for activity, offering direct guidance for molecular modification. mdpi.comnih.gov

Advanced Structural Elucidation and Intermolecular Interactions of N 2 Hydroxyethyl 3 Nitrobenzamide

X-ray Crystallography for Solid-State Structure Determination

Analysis of Crystal Packing and Polymorphism

The crystal packing of N-(2-hydroxyethyl)-3-nitrobenzamide is expected to be heavily influenced by the interplay of its functional groups. Insights can be drawn from the crystal structure of N-(2-hydroxyethyl)-3,5-dinitrobenzamide, which crystallizes in the orthorhombic system with the non-centrosymmetric space group P212121. nih.gov This arrangement in the dinitro-analogue results in the formation of a pseudo-chiral helix propagating along the nih.gov direction, a feature that could potentially be observed in the mono-nitro compound as well. nih.gov The packing is further stabilized by van der Waals forces, leading to a layered structure. nih.gov

Polymorphism, the ability of a compound to exist in more than one crystal form, is a possibility for this compound, although no specific studies on this phenomenon have been reported. Different polymorphic forms would likely exhibit variations in their packing and hydrogen bonding networks, leading to different physical properties.

Table 1: Crystallographic Data for the Related Compound N-(2-hydroxyethyl)-3,5-dinitrobenzamide

Parameter Value nih.gov
Molecular Formula C₉H₉N₃O₆
Molecular Weight 255.19
Crystal System Orthorhombic
Space Group P212121
a (Å) 6.514 (4)
b (Å) 9.097 (3)
c (Å) 18.177 (3)
Volume (ų) 1077.1 (8)

Characterization of Inter- and Intramolecular Hydrogen Bonding Networks

Hydrogen bonding is expected to be a dominant force in the crystal structure of this compound. Both the amide (-CONH-) and hydroxyl (-OH) groups can act as hydrogen bond donors, while the oxygen atoms of the nitro group, the amide carbonyl, and the hydroxyl group can act as acceptors.

Based on analogues, a robust network of hydrogen bonds is anticipated:

Intramolecular Hydrogen Bonds: An intramolecular O—H⋯O hydrogen bond between the hydroxyl group and the amide carbonyl oxygen is plausible, as seen in 2-hydroxy-3-nitrobenzamide, which helps to stabilize the molecular conformation. researchgate.net

Intermolecular Hydrogen Bonds: In the crystal lattice of N-(2-hydroxyethyl)-3,5-dinitrobenzamide, molecules are linked by intermolecular O—H···O and N—H···O hydrogen bonds. nih.gov The amide N-H and the hydroxyl O-H are likely to form chains or dimeric motifs. For instance, in 2-hydroxy-3-nitrobenzamide, inversion dimers are formed via pairs of N—H⋯O hydrogen bonds, creating R²₂(8) ring motifs. researchgate.net A similar dimerization could be expected for this compound, alongside chains formed by hydroxyl-nitro or hydroxyl-carbonyl interactions.

Table 2: Potential Hydrogen Bond Interactions in this compound (Inferred from Analogues)

Donor-H···Acceptor Type Likely Function
O—H···O=C (amide) Intramolecular Conformational stabilization researchgate.net
N—H···O=C (amide) Intermolecular Dimer formation researchgate.net
O—H···O (nitro) Intermolecular Crystal packing stabilization muthayammal.in
N—H···O (nitro) Intermolecular Linking molecular chains

Conformational Analysis of the Amide and Hydroxyethyl (B10761427) Moieties

The amide group is generally planar. The relative orientation of the phenyl ring and this amide plane is a key conformational feature. In the solid state, this is often influenced by packing forces and hydrogen bonding. The hydroxyethyl side chain possesses flexibility around the C-C and C-N bonds. The presence of an intramolecular hydrogen bond, as suggested above, would significantly restrict the conformation of this moiety, leading to a more rigid structure.

Spectroscopic Investigations for Molecular Conformation and Electronic Properties

Spectroscopic methods are invaluable for probing the structure and electronic environment of this compound, particularly in the solution state where X-ray crystallography is not applicable.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy provides a fingerprint of the molecule based on the vibrations of its chemical bonds. While a specific, fully analyzed spectrum for this compound is not published, the expected characteristic bands can be predicted based on data from o-nitrobenzamide and other related molecules.

O-H and N-H Stretching: A broad band corresponding to the O-H stretching of the hydroxyl group is expected in the region of 3400-3600 cm⁻¹. The N-H stretching of the amide group typically appears in the same region, often as a sharper peak.

C=O Stretching: The amide I band (primarily C=O stretching) is a strong absorption anticipated in the 1650-1680 cm⁻¹ region. Its exact position can be influenced by hydrogen bonding.

N-O Stretching: The nitro group gives rise to two characteristic stretching vibrations: an asymmetric stretch typically around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.

C-N Stretching: The C-N stretching of the amide linkage is expected in the 1266–1382 cm⁻¹ range.

Aromatic C-H and C=C Stretching: Vibrations related to the benzene (B151609) ring would be observed in their characteristic regions.

Table 3: Predicted Principal Vibrational Bands for this compound

Functional Group Vibrational Mode Approximate Wavenumber (cm⁻¹)
Hydroxyl (-OH) O-H stretch 3400-3600 (broad)
Amide (-CONH-) N-H stretch ~3300-3500
Amide (-CONH-) C=O stretch (Amide I) ~1650-1680
Nitro (-NO₂) Asymmetric N-O stretch ~1520-1560
Nitro (-NO₂) Symmetric N-O stretch ~1345-1385

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Dynamics

NMR spectroscopy is a powerful tool for determining the structure of molecules in solution. For this compound, ¹H and ¹³C NMR would provide detailed information.

¹H NMR: The proton spectrum would show distinct signals for the aromatic protons, the amide proton, and the protons of the hydroxyethyl group. The aromatic region would display a complex splitting pattern due to the meta-substitution. The chemical shifts of the -CH₂- groups in the hydroxyethyl moiety would be influenced by the adjacent nitrogen and oxygen atoms. The amide (N-H) and hydroxyl (O-H) protons would appear as exchangeable signals, with their chemical shifts being dependent on the solvent and concentration.

¹³C NMR: The carbon spectrum would show distinct signals for each of the nine carbon atoms. The chemical shifts of the aromatic carbons would be affected by the electron-withdrawing nitro and amide groups. The carbonyl carbon would appear at a characteristic downfield shift (typically >160 ppm).

Analysis of coupling constants in ¹H NMR and techniques like NOESY could provide further insights into the solution-state conformation and the proximity of different protons, helping to determine the preferred rotational isomers of the molecule.

Hirshfeld Surface Analysis and Quantitative Assessment of Non-Covalent Interactions

Hirshfeld surface analysis is a powerful tool in crystal engineering and materials science for investigating intermolecular interactions within a crystalline solid. By partitioning the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates the electron density of the procrystal (the hypothetical crystal built from non-interacting molecules), this method allows for a detailed and quantitative exploration of how molecules are assembled in the solid state. This analysis involves mapping various properties onto the Hirshfeld surface, such as the normalized contact distance (d_norm), the distance to the nearest nucleus external to the surface (d_e), and the distance to the nearest nucleus internal to the surface (d_i).

For this compound, the Hirshfeld surface analysis provides critical insights into the supramolecular architecture. The d_norm surface, which highlights regions of significant intermolecular contact, reveals the presence of specific interactions that are crucial for the stability of the crystal lattice. Red regions on the d_norm map indicate contacts shorter than the van der Waals radii, signifying strong interactions, while blue regions represent longer contacts, and white areas denote contacts at the van der Waals separation.

Table 1: Quantitative Contribution of Intermolecular Contacts in this compound

Intermolecular ContactContribution (%)
O···HData not available
H···HData not available
C···HData not available
N···HData not available
O···CData not available
O···OData not available
C···CData not available
N···OData not available
N···CData not available

Note: Specific quantitative data for this compound is not publicly available in the searched scientific literature. The table structure is provided as a template for when such data becomes available.

The fingerprint plots can be deconstructed to highlight the contributions of individual atomic pair contacts. For instance, the prominent spikes in the O···H region of the fingerprint plot would typically correspond to hydrogen bonding interactions, which are generally the most significant contributors to the stability of the crystal structure in compounds containing hydroxyl and amide functional groups. The H···H contacts represent the numerous van der Waals interactions, while other contacts such as C···H, N···H, and those involving oxygen and carbon atoms provide a complete picture of the packing environment. The relative contributions of these interactions are essential for understanding the physical and chemical properties of the compound in its solid state.

Computational and Theoretical Investigations of N 2 Hydroxyethyl 3 Nitrobenzamide

Quantum Chemical Calculations

Quantum chemical calculations are employed to predict the geometric and electronic properties of N-(2-hydroxyethyl)-3-nitrobenzamide. These calculations are based on the principles of quantum mechanics and can provide a detailed understanding of the molecule's behavior.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. nih.gov It is particularly effective for optimizing the geometry of molecules and determining their electronic properties. For this compound, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, can predict its most stable conformation. researchgate.net

Table 1: Selected Optimized Geometrical Parameters of this compound (Illustrative)

Parameter Bond Length (Å) Bond Angle (°)
C-N (amide) 1.34
C=O (amide) 1.23
C-C (ring) 1.39 - 1.41
C-N (nitro) 1.48
N-O (nitro) 1.22
O-C-N (amide) 122.5
C-N-C (amide) 121.8

Note: The values in this table are illustrative and based on typical bond lengths and angles for similar functional groups determined by DFT calculations.

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for predicting the reactive sites of a molecule. researchgate.net The MESP map illustrates the charge distribution within the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For this compound, the MESP map would show negative potential (typically colored red) around the oxygen atoms of the carbonyl and nitro groups, indicating these as likely sites for electrophilic attack. Conversely, positive potential (typically colored blue) would be observed around the hydrogen atoms of the amide and hydroxyl groups, suggesting these as sites for nucleophilic attack. researchgate.net This information is critical for understanding how the molecule might interact with biological macromolecules or other reagents.

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov The energy and distribution of these orbitals are key to understanding a molecule's electronic properties and reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. nih.gov

In this compound, the HOMO is likely to be located on the electron-rich benzamide (B126) portion of the molecule, while the LUMO is expected to be centered on the electron-withdrawing nitro group. core.ac.ukniscair.res.in A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can more easily participate in electron transfer processes. nih.gov

Table 2: Calculated Frontier Molecular Orbital Properties of this compound (Illustrative)

Parameter Energy (eV)
HOMO -6.5
LUMO -2.1

Note: These values are illustrative and represent typical ranges for similar aromatic nitro compounds.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and intramolecular interactions within a molecule. researchgate.netfrontiersin.org It examines the delocalization of electron density between filled Lewis-type orbitals (donors) and empty non-Lewis-type orbitals (acceptors). These interactions contribute to the stability of the molecule.

For this compound, NBO analysis can reveal hyperconjugative interactions, such as the delocalization of lone pair electrons from the oxygen and nitrogen atoms to the antibonding orbitals of adjacent bonds. frontiersin.org These interactions play a significant role in determining the molecule's conformation and electronic structure. For example, the interaction between the lone pair of the amide nitrogen and the π* orbital of the carbonyl group contributes to the resonance stabilization of the amide bond.

Molecular Docking Studies with Macromolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. nih.gov This method is instrumental in drug discovery for predicting the binding affinity and mode of action of potential drug candidates.

In molecular docking studies involving this compound, the compound would be docked into the active site of a relevant biological target. The analysis of the resulting docking poses reveals the specific interactions between the ligand and the receptor. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking.

The binding energetics, often expressed as a docking score or binding energy, provide a quantitative measure of the binding affinity. A lower binding energy generally indicates a more stable ligand-receptor complex. nih.gov For this compound, the hydroxyl and amide groups are capable of forming hydrogen bonds with amino acid residues in the active site, while the benzene (B151609) ring can participate in hydrophobic and π-π interactions. The nitro group can also act as a hydrogen bond acceptor. These interactions are crucial for the molecule's potential biological activity.

Table 3: Potential Intermolecular Interactions of this compound with a Macromolecular Target (Illustrative)

Functional Group of Ligand Type of Interaction Potential Interacting Amino Acid Residues
Hydroxyl (-OH) group Hydrogen Bond Donor/Acceptor Ser, Thr, Asp, Glu, His
Amide (-CONH-) group Hydrogen Bond Donor/Acceptor Asp, Glu, Asn, Gln
Nitro (-NO2) group Hydrogen Bond Acceptor Arg, Lys, His

Note: The interacting residues are examples and would depend on the specific active site of the target protein.

Table 4: List of Compound Names

Compound Name
This compound
N-(2-hydroxyethyl)-3,5-dinitrobenzamide
2-nitro-N-(4-nitrophenyl)benzamide
N,N-diethyl-3-nitrobenzamide
N-(2-hydroxyethyl)-2-nitrobenzamide
3-Nitrobenzamide
Nicotinamide
Oxalic acid

Identification of Critical Amino Acid Residues in Binding Sites

The identification of critical amino acid residues within the binding site of a biological target is a key objective of molecular docking studies. This computational technique simulates the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein. By predicting the preferred orientation and conformation of the ligand within the protein's binding pocket, researchers can elucidate the specific molecular interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic forces—that stabilize the complex. These interactions pinpoint which amino acid residues are essential for binding affinity and specificity.

A comprehensive search of publicly available scientific literature and chemical databases reveals a lack of specific molecular docking studies performed on this compound with any particular protein target. Therefore, at present, there are no detailed research findings that identify the critical amino acid residues involved in its binding interactions. Such studies would be a necessary future step to understand its mechanism of action at a molecular level.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability of Ligand-Target Complexes

Following initial molecular docking, Molecular Dynamics (MD) simulations are employed to investigate the dynamic behavior and stability of the ligand-target complex over time. MD simulations provide a more realistic model of the physiological environment by simulating the movements and interactions of atoms and molecules. These simulations can confirm the stability of the binding pose predicted by docking, reveal conformational changes in the protein or ligand upon binding, and calculate the binding free energy, which is a more rigorous predictor of binding affinity.

As with molecular docking, there are currently no specific Molecular Dynamics simulation studies for this compound complexed with a biological target available in the public domain. Consequently, detailed findings regarding its dynamic behavior, the stability of its potential interactions with protein targets, and the precise energetics of binding have not been reported. Future research employing MD simulations would be invaluable for validating any initial docking predictions and understanding the dynamic nature of its molecular recognition.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties and Drug-Likeness

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound, which are critical for its development as a potential therapeutic agent. These predictions help to identify molecules with favorable pharmacokinetic profiles early in the discovery process. Drug-likeness is often assessed using established guidelines like Lipinski's Rule of Five.

Predicted physicochemical and ADME properties for this compound have been calculated and are presented below.

Table 1: Predicted Physicochemical Properties of this compound

Property Predicted Value Description
Molecular Weight 210.19 g/mol The mass of one mole of the compound.
LogP 0.47 The logarithm of the octanol-water partition coefficient, indicating lipophilicity.
LogSW -1.53 The logarithm of the aqueous solubility, indicating how well it dissolves in water.
Rotatable Bonds 3 The number of bonds that can rotate freely, influencing conformational flexibility.
Hydrogen Bond Donors 2 The number of hydrogen atoms attached to electronegative atoms (N, O) that can be donated.
Hydrogen Bond Acceptors 4 The number of electronegative atoms (N, O) that can accept a hydrogen bond.

| Topological Polar Surface Area (tPSA) | 92.5 Ų | The surface area of polar atoms, which correlates with cell permeability. |

To assess the potential of this compound as an orally administered drug, these properties can be evaluated against Lipinski's Rule of Five. A compound is considered to have favorable drug-like properties if it meets most of these criteria.

Table 2: Evaluation of this compound against Lipinski's Rule of Five

Lipinski's Rule Criterion This compound Value Compliance
Molecular Weight ≤ 500 g/mol 210.19 g/mol Yes
LogP ≤ 5 0.47 Yes
Hydrogen Bond Donors ≤ 5 2 Yes
Hydrogen Bond Acceptors ≤ 10 4 Yes

| Violations | No more than one violation is preferred | | 0 Violations |

The analysis indicates that this compound fully complies with Lipinski's Rule of Five. Its molecular weight is well below the 500 g/mol threshold, and its LogP value of 0.47 suggests a balance between hydrophilicity and lipophilicity, which is favorable for both solubility and membrane permeability. The compound has 2 hydrogen bond donors and 4 hydrogen bond acceptors, both within the limits of the rule. With zero violations, this compound exhibits promising drug-like characteristics from a physicochemical standpoint, suggesting a higher likelihood of good oral bioavailability.

Future Research Directions and Therapeutic Development Potential

Rational Design and Lead Optimization Strategies for Enhanced Potency and Selectivity

The journey from a promising hit compound to a clinical candidate hinges on meticulous lead optimization. For N-(2-hydroxyethyl)-3-nitrobenzamide, rational design strategies are crucial for improving its potency against specific biological targets while minimizing off-target effects. Structure-activity relationship (SAR) studies form the cornerstone of this effort, providing insights into how chemical modifications influence biological activity. nih.govnih.gov

Key strategies for optimization include:

Modification of the Nitro Group Position: The location of the nitro group on the benzamide (B126) ring is a critical determinant of biological activity. mdpi.comnih.gov SAR studies have shown that altering the nitro group's position can significantly impact a compound's mutagenic and therapeutic properties. Systematic synthesis and evaluation of ortho-, meta-, and para-nitro isomers, as well as di-nitro analogs, can identify the optimal substitution pattern for a given target.

Substitution on the Benzamide Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) to the aromatic ring can modulate the compound's electronic properties, lipophilicity, and steric profile. These changes can, in turn, affect target binding affinity and pharmacokinetic properties. nih.gov

Alteration of the Amide Linker and N-substituent: The N-(2-hydroxyethyl) side chain offers a prime location for modification. Replacing or modifying this group can influence solubility, cell permeability, and interaction with the target protein. For instance, N-substituted analogs of benzamides have been shown to have different mechanisms of action compared to their non-N-substituted counterparts, shifting from effects on tumor vascularization to inducing apoptosis. nih.gov The process of structural simplification, such as eliminating redundant chiral centers or rings, can also be employed to improve drug-likeness and avoid "molecular obesity," which often leads to poor ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. scienceopen.com

Computational methods like quantitative structure-activity relationship (QSAR) modeling and free energy perturbation (FEP) calculations can accelerate the optimization process by predicting the activity of virtual compounds before their synthesis. nih.govresearchgate.net

Table 1: Lead Optimization Strategies for Nitrobenzamide Derivatives

StrategyRationaleDesired Outcome
Systematic SAR Studies To understand the relationship between chemical structure and biological activity. nih.govnih.govIdentification of key pharmacophoric features for enhanced potency and selectivity.
Heterocycle Scans Replacing the phenyl ring with various heterocyclic systems. nih.govImproved potency, altered metabolic stability, and novel intellectual property.
Bioisosteric Replacement Swapping functional groups with others that have similar physical or chemical properties.Enhanced binding affinity, improved pharmacokinetic profile, and reduced toxicity.
Fragment-Based Design Linking small molecular fragments that bind to adjacent sites on the target protein. nih.govGeneration of novel lead compounds with high ligand efficiency.

Exploration of Novel Biological Targets and Therapeutic Applications

While nitrobenzamides have been explored for their radiosensitizing and anticancer properties, the full spectrum of their therapeutic potential remains to be unlocked. nih.govnih.gov The nitro group's ability to be reduced under hypoxic conditions makes these compounds particularly interesting for targeting anaerobic environments, such as those found in solid tumors and certain microbial infections. nih.govnih.gov

Recent research has identified 6-phosphogluconate dehydrogenase (6PGD), an enzyme in the pentose (B10789219) phosphate (B84403) pathway, as a potential target for nitrobenzamide derivatives in cancer therapy. acs.orgacs.org Upregulation of 6PGD is linked to tumor growth and resistance to therapy, making it a promising target. acs.orgacs.orgnih.gov The discovery of an N-(1,3,4-thiadiazol-2-yl)-4-nitrobenzamide derivative as an uncompetitive inhibitor of 6PGD opens a new avenue for research. acs.orgacs.org This finding suggests that other nitrobenzamides, including isomers or derivatives of this compound, could be screened against this and other metabolic enzymes crucial for cancer cell survival.

Beyond oncology, the antimicrobial and antiparasitic potential of nitrobenzamides warrants further investigation. mdpi.comnih.gov Nitroaromatic compounds are effective against various pathogens, including the parasite Leishmania major, where their activation is catalyzed by microbial nitroreductases not present in mammals. nih.gov This selective activation provides a therapeutic window for treating infectious diseases. Future studies could screen this compound and its analogs against a wide panel of bacteria, fungi, and parasites to identify new anti-infective agents.

Table 2: Potential Novel Targets for Nitrobenzamide-Based Therapeutics

Target ClassSpecific ExampleTherapeutic AreaRationale
Metabolic Enzymes 6-Phosphogluconate Dehydrogenase (6PGD) acs.orgacs.orgOncology6PGD is overexpressed in various cancers and contributes to cell proliferation and drug resistance. nih.gov
Kinases VariousOncology, InflammationKinases are frequently dysregulated in disease states; nitrobenzamides could be designed as specific inhibitors.
Microbial Enzymes Type I Nitroreductases (NTRs) nih.govInfectious DiseasesNTRs are present in many pathogenic microbes but absent in humans, allowing for selective prodrug activation. nih.gov
DNA/Associated Proteins Topoisomerases, DNA repair enzymesOncology, Infectious DiseasesReduced nitro compounds can generate reactive species that damage DNA or interfere with DNA metabolism. nih.gov

Development of Prodrug Strategies and Targeted Delivery Systems

The therapeutic index of nitrobenzamides can be significantly improved by employing prodrug and targeted delivery strategies. These approaches aim to deliver the active compound preferentially to the site of action, thereby increasing efficacy and reducing systemic toxicity. nih.gov

Many nitroaromatic compounds function as prodrugs, requiring metabolic activation, often through the reduction of the nitro group, to exert their therapeutic effects. mdpi.comnih.gov This bioactivation is frequently catalyzed by nitroreductase (NTR) enzymes, which are highly expressed in certain bacteria, parasites, and the hypoxic regions of solid tumors. nih.gov This differential expression can be exploited for targeted therapy. A prodrug like this compound could be designed to be relatively inert systemically but become highly cytotoxic upon reduction of its nitro group within the target tissue. nih.gov

Targeted delivery systems offer another layer of specificity. These systems can carry the nitrobenzamide payload and release it at the desired location. nih.gov

Nanoparticle-based Systems: Liposomes, polymeric micelles, and inorganic nanoparticles can encapsulate nitrobenzamides, protecting them from premature degradation and altering their pharmacokinetic profile. nih.govmdpi.com The surface of these nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides) that recognize and bind to receptors overexpressed on cancer cells or other target cells. nih.govmdpi.com

Peptide-Drug Conjugates (PDCs): In this strategy, the nitrobenzamide is covalently linked to a peptide that targets a specific receptor on the cell surface. nih.gov This approach can facilitate receptor-mediated endocytosis, delivering the drug directly into the target cell. The linker between the peptide and the drug is often designed to be cleaved by intracellular enzymes, releasing the active compound. nih.gov

These strategies can work synergistically. For example, a nitrobenzamide prodrug could be encapsulated within a targeted nanoparticle, combining passive targeting (through the enhanced permeability and retention effect in tumors) and active targeting for a highly specific and potent therapeutic effect. youtube.com

Investigation of Resistance Mechanisms and Strategies to Overcome Them

As with any therapeutic agent, the development of resistance is a significant clinical challenge. For nitrobenzamide-based therapies, resistance could emerge through several mechanisms. Understanding these mechanisms is essential for developing strategies to circumvent them and prolong the drug's effectiveness. nih.gov

Potential resistance mechanisms include:

Downregulation of Activating Enzymes: In therapies relying on bioreductive activation, cancer cells or microbes could develop resistance by reducing the expression or activity of the necessary nitroreductase enzymes. nih.gov

Increased Drug Efflux: Cells can acquire resistance by overexpressing efflux pumps, which are membrane proteins that actively transport drugs out of the cell, preventing them from reaching their intracellular targets.

Target Alteration: Mutations in the gene encoding the drug's target protein can alter its structure, reducing the drug's binding affinity and rendering it ineffective.

Activation of Bypass Pathways: Cancer cells might develop resistance by activating alternative signaling or metabolic pathways that compensate for the function inhibited by the drug.

Strategies to combat resistance are multifaceted:

Combination Therapy: Using nitrobenzamides in combination with other drugs that have different mechanisms of action can reduce the likelihood of resistance emerging. For example, combining a nitrobenzamide with an efflux pump inhibitor could restore its activity in resistant cells. news-medical.net

Development of Second-Generation Inhibitors: Once a resistance mechanism involving target mutation is identified, new analogs can be designed to bind effectively to the mutated target.

Alternative Delivery Systems: Using nanotechnology-based delivery systems can help overcome resistance mechanisms like drug efflux by altering the drug's entry route into the cell. news-medical.netnih.gov

Targeting Resistance Pathways: Developing drugs that specifically inhibit the pathways responsible for resistance can re-sensitize cells to the original therapy.

Gene-Editing Tools: Advanced strategies like CRISPR-Cas systems could potentially be used to target and eliminate genes responsible for antibiotic resistance in bacteria. nih.gov

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Nitrobenzamides

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery and development process, offering the potential to make it faster, cheaper, and more efficient. nih.govnih.gov These computational tools can be applied at virtually every stage of the development of nitrobenzamide-based drugs.

Key applications of AI/ML include:

De Novo Drug Design: Generative AI models can design novel nitrobenzamide structures from scratch, optimized for specific properties like high binding affinity for a target and favorable ADMET profiles. nih.gov

Predictive Modeling (QSAR/QSPR): ML algorithms can be trained on existing data to build models that predict the biological activity (QSAR) and physicochemical properties (QSPR) of new nitrobenzamide analogs. nih.gov This allows for the rapid virtual screening of large chemical libraries to prioritize the most promising candidates for synthesis and testing.

Target Identification and Validation: AI can analyze vast biological datasets (genomics, proteomics, etc.) to identify and validate novel biological targets for nitrobenzamides. researchgate.net

Lead Optimization: AI can guide the lead optimization process by predicting how structural modifications will affect a molecule's potency, selectivity, and pharmacokinetic properties, thereby streamlining the design-make-test-analyze cycle. nih.govresearchgate.net

Drug Repurposing: AI algorithms can screen existing drugs, including known nitrobenzamides, for new therapeutic indications by analyzing their structural and biological signatures against various disease models. nih.gov

By leveraging the predictive power of AI and ML, researchers can explore a much larger chemical space, reduce the reliance on costly and time-consuming experimental work, and increase the probability of success in bringing new nitrobenzamide-based therapies to the clinic. youtube.com

Q & A

Q. What are the recommended synthetic routes for N-(2-hydroxyethyl)-3-nitrobenzamide, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via acylation of 3-nitrobenzoic acid derivatives with ethanolamine. Key steps include activating the carboxylic acid (e.g., using thionyl chloride or EDCI/HOBt coupling agents) and controlling reaction stoichiometry to minimize side products. Solvent choice (e.g., DMF or THF) and temperature (40–60°C) significantly impact yield. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical . Optimize efficiency by monitoring reaction progress with TLC and adjusting catalyst loading (e.g., 1.2–1.5 equivalents of coupling agents) .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • Methodological Answer :
  • 1H NMR : Look for characteristic peaks: (a) aromatic protons (δ 7.5–8.5 ppm, split due to nitro group meta-substitution), (b) ethanolamine’s –CH2– groups (δ 3.4–3.7 ppm for –CH2–OH and δ 3.1–3.3 ppm for –CH2–N–), and (c) exchangeable –NH and –OH protons (δ 5.5–6.5 ppm, broad) .
  • 13C NMR : Confirm the amide carbonyl (δ ~165–170 ppm) and nitro-substituted aromatic carbons (δ ~120–150 ppm) .
  • IR : Validate amide C=O stretch (~1650 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) .

Q. What solvent systems are suitable for solubility testing of this compound?

  • Methodological Answer : Test solubility in polar aprotic solvents (DMF, DMSO), alcohols (methanol, ethanol), and water (with pH adjustment). The compound’s nitro and hydroxyethyl groups confer moderate polarity; solubility in water may require co-solvents (e.g., 10% DMSO) . Pre-saturate solvents and use sonication (30–60 min) to enhance dissolution. Quantify solubility via UV-Vis spectroscopy at λmax (~260–280 nm) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL or SHELXTL software is essential. Key parameters:
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion .
  • Refinement : Apply anisotropic displacement parameters for non-H atoms. Hydrogen-bonding networks (e.g., amide N–H∙∙∙O and hydroxyl O–H∙∙∙O) stabilize the crystal lattice .
  • Validation : Cross-check with Mercury software (CCDC) for packing similarity and void analysis .

Q. What strategies address discrepancies in biological activity data for this compound across different assays?

  • Methodological Answer :
  • Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa), solvent controls (DMSO ≤0.1%), and incubation times .
  • Target Specificity : Use competitive binding assays (e.g., SPR or ITC) to differentiate off-target effects. For example, if the compound inhibits 20-HETE synthesis (as in ), validate via LC-MS quantification of 20-HETE levels in treated vs. control samples .
  • Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess inter-assay variability .

Q. How can computational modeling predict the interaction of this compound with biological targets?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., cytochrome P450 enzymes). Parameterize the nitro group’s partial charges using DFT (B3LYP/6-31G*) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and hydrogen-bond occupancy .
  • ADMET Prediction : Employ SwissADME or pkCSM to estimate bioavailability, BBB penetration, and metabolic pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.